3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Description
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a fused heterocyclic compound featuring a triazolo-triazine core substituted with a tosyl (p-toluenesulfonyl) group at position 3 and an amine at position 2. For example, nitro-substituted triazolotriazines (e.g., 3-nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine) are synthesized via diazotization and cyclization reactions . The tosyl group may be introduced through sulfonylation of a precursor amine or via displacement of a nitro group using p-toluenesulfonyl chloride under basic conditions, as seen in related systems .
The triazolo-triazine scaffold is notable for its structural mimicry of nucleic acid bases, enabling interactions with biological targets such as viral polymerases .
Properties
CAS No. |
1707372-22-2 |
|---|---|
Molecular Formula |
C11H10N6O2S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C11H10N6O2S/c1-7-2-4-8(5-3-7)20(18,19)10-9(12)17-11(16-15-10)13-6-14-17/h2-6H,12H2,1H3 |
InChI Key |
CWYOSEYAAOBTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=NC=N3)N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves the reaction of 5-amino-1,2,4-triazole with tosyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound features a 1,2,4-triazolo[5,1-c] triazine core with a tosyl group (p-toluenesulfonyl) at position 3 and an amine group at position 4. The tosyl group is a strong electron-withdrawing substituent, which likely influences the compound’s stability and reactivity. In analogous systems (e.g., 1,2,4-triazolo[1,5-a] triazines), substituents such as nitro, oxo, or thioxo groups modulate biological activity and chemical stability .
2.1. Cyclization Mechanisms
The synthesis of fused triazolo-triazines often involves heterocyclization reactions. For example:
-
(3+3) Heterocyclization : Aminotriazoles react with electrophilic reagents (e.g., imidates, cyanoguanidine) to form fused rings . A similar approach could apply to the amine at position 4 of the parent triazolo-triazine scaffold.
-
Annulation : Functionalized triazoles can undergo ring closure via (4+2) or (5+1) cyclization with appropriate reagents, as seen in 1,3,5-triazine ring formation .
2.2. Substitution and Functionalization
-
Amine Reactivity : The exocyclic amine at position 4 may undergo nucleophilic substitution or acylation , depending on reaction conditions. For example, analogous aminotriazoles react with acylating agents or electrophiles to form substituted derivatives .
-
Tosyl Group Dynamics : The tosyl group is a good leaving group. Under basic or nucleophilic conditions, it may participate in elimination or substitution reactions , potentially leading to ring expansion or functionalization.
2.3. Biological Activity-Driven Reactions
In related systems, modifications such as thioxo substitution or xanthine oxidase inhibition are critical for bioactivity . For the target compound, the amine and tosyl groups could modulate interactions with enzymes or receptors, though specific data are lacking.
3.1. Key Reagents and Conditions
3.2. Potential Challenges
-
Regioselectivity : Prototropic tautomerism in the triazole ring may affect reaction pathways .
-
Stability : The tosyl group’s electron-withdrawing nature could destabilize intermediates, requiring optimized reaction conditions.
Biological Implications
While no direct data exist for this compound, analogous fused triazolo-triazines exhibit:
The amine and tosyl groups in the target compound may enhance or alter these activities, but further experimental validation is required.
Scientific Research Applications
Biological Applications
The compound has been investigated for several pharmacological properties:
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor effects. For instance, structural modifications of triazole derivatives have shown promising results against various cancer cell lines. In one study, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231) by inhibiting angiogenesis markers such as VEGF and MMP-9 .
Antimicrobial Properties
Triazole derivatives are recognized for their antimicrobial activities. The synthesis of new derivatives has led to the discovery of compounds with potent activity against bacterial strains and fungi. For example, a series of 1,2,4-triazole derivatives were evaluated for their antibacterial efficacy and showed significant inhibition against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Recent studies have explored the neurotropic and neuroprotective effects of triazole compounds. Compounds similar to 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine have been tested for their anticonvulsant properties and potential as anxiolytics. Experimental models demonstrated that certain derivatives increased seizure latency and exhibited minimal neurotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the triazole ring can significantly alter biological activity. For instance:
- Substituents at the 5-position often enhance antitumor activity.
- Modifications at the 7-position can improve selectivity towards specific biological targets.
Synthesis Techniques
Various synthetic pathways have been developed to create this compound and its derivatives. Common methods include:
- Huisgen Cycloaddition : A widely used method for synthesizing triazoles from azides and alkynes.
- Nucleophilic Substitution Reactions : Employed to introduce different substituents on the triazole ring.
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-triazine derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of structurally related compounds:
Nitro-Substituted Derivatives (Energetic Materials)
- 4-Amino-3,7-dinitro-[1,2,4]triazolo[5,1-c][1,2,4]triazine (Compound 31) Properties: High detonation velocity (D = 8,312 m/s), pressure (P = 27.04 GPa), and low sensitivity to mechanical stimuli. Application: Outperforms RDX in detonation performance, making it a candidate for insensitive munitions . Key Difference: Nitro groups enhance energy density but reduce thermal stability compared to sulfonyl/tosyl derivatives.
3-Nitro-7-(1H-tetrazol-5-yl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine (Compound 34)
Antiviral Derivatives
- Triazavirin® (6-Methylthio-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one sodium salt dihydrate)
- Properties : Broad-spectrum antiviral activity against RNA viruses, including SARS-CoV-2.
- Mechanism : Metabolized via nucleophilic substitution of the nitro group by thiols (e.g., glutathione), generating active metabolites .
- Key Difference : The methylthio group enhances bioavailability, whereas the tosyl group in the target compound may improve enzymatic resistance .
Sulfonyl/Tosyl Derivatives
- 3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine
Trifluoromethyl-Substituted Derivatives
- 3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine Properties: High purity (≥98%), molecular weight 249.11 g/mol.
Data Tables
Table 1. Comparative Properties of Triazolo-Triazine Derivatives
Table 2. Thermal and Detonation Properties
| Compound ID | Td (°C) | Density (g/cm³) | Detonation Velocity (m/s) | Sensitivity | |
|---|---|---|---|---|---|
| 31 | 220 | 1.81 | 8,312 | Low | |
| 34 | >305 | 1.819 | 8,500 (est.) | Low | |
| 3-Tosyl* | N/A | ~1.7 (est.) | N/A | Moderate |
Biological Activity
3-Tosyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a compound belonging to the class of triazolo derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
This compound features a tosyl group that enhances its solubility and bioavailability. The synthesis typically involves multi-step reactions that create the triazole framework, which is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of the [1,2,4]triazole scaffold exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against viruses such as SARS-CoV-2. These compounds may act by inhibiting viral replication or interfering with viral entry into host cells .
Antimicrobial Properties
The antimicrobial activity of triazolo derivatives has been extensively studied. For instance:
- Mechanism : Many triazoles disrupt bacterial cell wall synthesis or inhibit key enzymes involved in nucleic acid synthesis.
- Efficacy : Compounds with similar structures have demonstrated significant activity against a variety of pathogens including bacteria and fungi .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : They may cause cell cycle arrest at different phases.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancerous cells .
Study 1: Antiviral Efficacy Against SARS-CoV-2
A recent study explored the antiviral properties of triazole derivatives against SARS-CoV-2. The findings indicated that specific modifications to the triazole ring enhanced antiviral activity significantly. The study concluded that this compound could serve as a lead compound for further development into antiviral agents .
Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial efficacy, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that modifications to the tosyl group improved antibacterial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Tables
| Biological Activity | Mechanism of Action | Efficacy |
|---|---|---|
| Antiviral | Inhibition of viral replication | Moderate to High |
| Antimicrobial | Disruption of cell wall synthesis | High |
| Anticancer | Induction of apoptosis | Variable |
Q & A
Q. Data Example :
| Compound | Td (°C) | Decomposition Onset (°C) |
|---|---|---|
| 34 | >305 | 290 |
What spectroscopic methods confirm the structure of triazolo-triazine derivatives?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents and ring systems. For example, the tetrazole proton in compound 34 appears as a singlet near δ 9.5 ppm .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., fused triazolo-triazine rings in TTX show planar geometry) .
- IR Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1540 cm<sup>-1</sup>) .
Advanced Questions
How do tetrazole moieties influence the energetic properties of triazolo-triazines?
Methodological Answer:
Tetrazole groups enhance energy density and stability:
- Detonation Performance : Compound 34 () achieves D = 8312 m/s and P = 27.04 GPa due to high nitrogen content (58.4%) and enthalpy of formation (HOF = 721.6 kJ/mol) .
- Sensitivity Reduction : Tetrazole rings lower impact sensitivity (e.g., 35 J for compound 29 vs. 7.4 J for RDX) by dissipating mechanical energy through hydrogen bonding .
Design Strategy : Introduce tetrazole via sodium azide cyclization (e.g., compound 33 → 34) to balance energy and safety .
What mechanistic pathways explain nucleophilic substitution of the nitro group in these compounds?
Methodological Answer:
Nitro groups undergo substitution with thiols (e.g., glutathione) via:
- SNAr Mechanism : The nitro group activates the triazine ring for attack by nucleophiles (e.g., cysteine thiols), forming Meisenheimer intermediates .
- Metabolic Activation : In vivo, nitro reduction generates reactive amines, which covalently bind viral proteins (e.g., hemagglutinin in influenza A) .
Q. Experimental Validation :
- Monitor reaction kinetics using HPLC/MS to track nitro-to-amine conversion .
- Compare in vitro (cell culture) vs. in vivo activity to confirm metabolic activation .
How can contradictions in detonation performance data between similar compounds be resolved?
Methodological Answer:
Contradictions arise from substituent effects and testing protocols:
- Substituent Analysis : Compare compound 31 (D = 8312 m/s) and RDX (D = 8795 m/s). Lower oxygen balance in triazolo-triazines reduces gas-phase detonation products but improves thermal stability .
- Standardized Testing : Ensure consistent methodologies (e.g., same apparatus for impact sensitivity tests). For example, compound 29 () shows D = 9010 m/s under standardized conditions .
Q. Data Comparison :
| Compound | Detonation Velocity (m/s) | Impact Sensitivity (J) |
|---|---|---|
| 29 | 9010 | 35 |
| RDX | 8795 | 7.4 |
What strategies improve thermal stability without compromising sensitivity?
Methodological Answer:
- Fused-Ring Systems : Compounds like TTX () achieve Td = 305°C and IS = 10 J via conjugated π-systems that dissipate thermal energy .
- Intramolecular Donor-Acceptor Groups : Electron-withdrawing (nitro) and donating (amine) groups stabilize the lattice while maintaining low sensitivity .
Case Study :
Candidate No. 4 () combines N-oxide and tetrazole groups, achieving Td = 320°C and D = 8600 m/s .
How does molecular structure relate to antiviral activity in triazolo-triazines?
Methodological Answer:
- Nitro Group Positioning : The 3-nitro group in Riamilovir (Triazavirin) undergoes metabolic reduction to form reactive intermediates that inhibit viral RNA polymerase .
- Sulfanyl Substituents : 7-Methylsulfanyl groups enhance lipophilicity, improving cell membrane penetration .
Q. Validation :
- Molecular docking shows triazolo-triazines bind to influenza A hemagglutinin with ΔG = -9.2 kcal/mol .
- In vivo studies demonstrate 90% viral load reduction in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
